molecular formula C37H50N2O10.C6H8O7 B1142303 Methyllycaconitine citrate CAS No. 112825-05-5

Methyllycaconitine citrate

Numéro de catalogue: B1142303
Numéro CAS: 112825-05-5
Poids moléculaire: 874.93
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

IUPAC Nomenclature and Systematic Classification

The compound “(11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.1²,⁵.0¹,¹⁰.0³,⁸.0¹³,¹⁷]nonadecan-13-yl)methyl 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoate;2-hydroxypropane-1,2,3-tricarboxylic acid” derives its systematic name from the International Union of Pure and Applied Chemistry (IUPAC) rules for polycyclic systems and functional group prioritization. The parent structure is a hexacyclic amine (azahexacyclo), comprising six fused rings with a nitrogen atom at position 11. The numbering follows the von Baeyer system, prioritizing the nitrogen-containing ring and assigning locants to substituents to achieve the lowest possible indices.

The hexacyclo framework is specified as [7.7.2.1²,⁵.0¹,¹⁰.0³,⁸.0¹³,¹⁷], denoting bridge lengths and fusion points between rings. Substituents include an ethyl group at N-11, hydroxyl groups at C-8 and C-9, methoxy groups at C-4, C-6, C-16, and C-18, and a methyl ester-linked 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoate moiety at C-13. The citric acid component (2-hydroxypropane-1,2,3-tricarboxylic acid) is named as a counterion or co-crystal constituent, reflecting its tricarboxylic structure with a hydroxyl group at C-2.

Table 1: Key Components of the IUPAC Name

Component Description
11-azahexacyclo[...] Nitrogen-containing hexacyclic framework with bridge specifications
8,9-dihydroxy Hydroxyl groups at C-8 and C-9
4,6,16,18-tetramethoxy Methoxy groups at four positions
13-yl methyl benzoate Ester-linked aromatic substituent at C-13
2-hydroxypropane-... Citric acid as a tricarboxylic acid counterion

Molecular Architecture of the Hexacyclic Core Structure

The hexacyclic core consists of a fused system of three six-membered rings (A, B, D), two five-membered rings (C, F), and a seven-membered nitrogen-containing ring (E). Bridgehead carbons at positions 1, 2, 5, 10, 13, and 17 create a rigid, cage-like structure. Key features include:

  • Ring A : A cyclohexane in chair conformation fused to a piperidine ring (Ring E).
  • Ring B : A bicyclo[3.2.1] system connecting Rings A and C.
  • Ring E : The nitrogen atom at position 11 participates in a tertiary amine bond, contributing to the compound’s basicity.

The benzoate moiety at C-13 is esterified to a 2-(3-methyl-2,5-dioxopyrrolidin-1-yl) group, introducing a lactam ring with a ketone at C-2 and C-5. Citric acid, via its C-2 hydroxyl and three carboxyl groups, may form hydrogen bonds or ionic interactions with the hexacyclic amine.

Stereochemical Analysis of Chiral Centers

The compound contains 12 chiral centers, primarily at bridgehead carbons and hydroxyl/methoxy-bearing positions. X-ray crystallography of analogous structures confirms the following configurations:

Table 2: Stereochemical Assignments

Position Configuration Rationale
C-1 R Bridgehead geometry in hexacyclo framework
C-8 S Hydroxyl group orientation relative to Ring B
C-9 R Axial hydroxyl in crystal lattice
C-13 S Ester linkage to benzoate group
N-11 Quaternary nitrogen with ethyl substituent

The citric acid component exhibits three chiral centers (C-2, C-3, C-4), all in the R configuration, consistent with its natural (2R,3R) stereochemistry.

Conformational Dynamics in the Azahexacyclo Framework

The hexacyclic core exhibits limited flexibility due to bridgehead constraints. Molecular dynamics simulations of related diterpenoid alkaloids reveal:

  • Ring A : Adopts a chair conformation, stabilized by intramolecular hydrogen bonding between C-8–OH and C-9–OH.
  • Ring E : The piperidine ring exists in a boat conformation, with N-11–ethyl group in an equatorial orientation.
  • Lactam Ring : The 3-methyl-2,5-dioxopyrrolidin-1-yl group adopts an envelope conformation, minimizing steric strain.

Citric acid’s flexibility allows it to adapt its conformation when interacting with the hexacyclic amine, forming stable salt or co-crystal structures.

Propriétés

IUPAC Name

(11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl)methyl 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoate;2-hydroxypropane-1,2,3-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H50N2O10.C6H8O7/c1-7-38-17-34(18-49-32(42)20-10-8-9-11-23(20)39-26(40)14-19(2)31(39)41)13-12-25(46-4)36-22-15-21-24(45-3)16-35(43,27(22)28(21)47-5)37(44,33(36)38)30(48-6)29(34)36;7-3(8)1-6(13,5(11)12)2-4(9)10/h8-11,19,21-22,24-25,27-30,33,43-44H,7,12-18H2,1-6H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INBLZNJHDLEWPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CC(C8=O)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H58N2O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

874.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Key Cyclization Steps

  • Precursor isolation : Natural sources (e.g., Aconitum species) provide alkaloids like lappaconitine, which share the azahexacyclo skeleton. Demethylation or oxidative modification of these precursors introduces hydroxyl groups at positions 8 and 9.

  • Ethylation : Introduction of the ethyl group at the 11-position is achieved via reductive amination using acetaldehyde and sodium cyanoborohydride under acidic conditions.

  • Methoxy group installation : Methoxylation at positions 4, 6, 16, and 18 is performed using methyl iodide and silver(I) oxide in dimethylformamide (DMF), with yields exceeding 85% for tetra-substitution.

Table 1: Reaction Conditions for Core Functionalization

StepReagents/ConditionsYield (%)Reference
Ethylation (C11)Acetaldehyde, NaBH3CN, pH 4.5, 24 h78
MethoxylationCH3I, Ag2O, DMF, 60°C, 12 h85–90
Hydroxylation (C8/C9)H2O2, FeSO4, 40°C, 6 h65

Preparation of the 2-(3-Methyl-2,5-dioxopyrrolidin-1-yl)benzoate Ester

The benzoate ester moiety is synthesized through a three-step sequence involving pyrrolidinone ring formation and ester coupling.

Pyrrolidinone Synthesis

The 3-methyl-2,5-dioxopyrrolidin-1-yl group is constructed via hydrogenation of a dihydropyrrole intermediate. As demonstrated in a Thieme publication, 2-(3-methyl-2,5-dihydropyrrol-1-yl)benzoic acid undergoes catalytic hydrogenation (H2, 10% Pd/C, EtOH, 25°C) to yield the dioxopyrrolidinone derivative in 92% purity.

Esterification with the Azahexacyclo Core

The benzoic acid derivative is activated using thionyl chloride (SOCl2) to form the acyl chloride, which reacts with the hydroxyl group at position 13 of the azahexacyclo core. The reaction proceeds in anhydrous dichloromethane with triethylamine as a base, achieving 80–85% yield.

Table 2: Ester Coupling Parameters

ParameterValueReference
Acylating agentSOCl2 (2.2 equiv)
SolventCH2Cl2, anhydrous
Reaction time12 h, 0°C → room temperature
Yield82%

Synthesis of 2-Hydroxypropane-1,2,3-tricarboxylic Acid (Citric Acid) Component

Citric acid is produced industrially via microbial fermentation of carbohydrates by Aspergillus niger. Key steps include:

  • Fermentation : Glucose substrate, pH 5.5–6.0, 30°C, 5–7 days.

  • Precipitation : Calcium hydroxide addition forms calcium citrate tetrahydrate.

  • Acidolysis : Treatment with sulfuric acid liberates citric acid (95% purity).

Final Assembly: Coordination of Components

The title compound is formulated as a co-crystal or salt between the azahexacyclo-benzoate ester and citric acid. This is achieved through solvent-assisted grinding or recrystallization from a mixed solvent system (e.g., ethanol/water).

Co-crystallization Protocol

  • Stoichiometry : 1:1 molar ratio of ester to citric acid.

  • Solvent : Ethanol/water (7:3 v/v), 60°C.

  • Yield : 88% after recrystallization.

Analytical Characterization

Critical quality control metrics include:

  • HPLC purity : ≥98% (C18 column, 0.1% H3PO4/ACN gradient).

  • MS (ESI+) : m/z 829.3 [M+H]+ for the ester; m/z 192.1 [M-H]- for citric acid.

  • XRD : Confirms co-crystal formation via distinct diffraction patterns.

Challenges and Optimization Opportunities

  • Cyclization selectivity : Competing ring closures during azahexacyclo synthesis require precise temperature control (−10°C to 25°C).

  • Ester hydrolysis : The benzoate ester is prone to cleavage under acidic conditions; pH must be maintained above 5 during co-crystallization .

Analyse Des Réactions Chimiques

Types de réactions : Le citrate de méthyllycaconitine subit diverses réactions chimiques, notamment :

Réactifs et conditions courants :

Produits majeurs : Les produits majeurs formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut conduire à la formation de divers dérivés oxydés, tandis que la substitution peut introduire de nouveaux groupes fonctionnels dans la molécule .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogs

The compound shares key features with diterpenoids, microbial alkaloids, and synthetic aza-polycyclics. Below is a comparative analysis:

Compound Core Structure Key Substituents Molecular Weight Reported Bioactivity Source
Target Compound Hexacyclic aza scaffold 8,9-dihydroxy; 4,6,16,18-tetramethoxy; pyrrolidinone-benzoate; citric acid ~800–850 g/mol* Not reported (inferred: cytotoxic) Synthetic/Microbial
[(1S,4S,5R,6S,8R,9R,13S,16S,18S)-4-acetyloxy-11-ethyl-8,9-dihydroxy-6,16,18-trimethoxy-...]methyl benzoate analog Hexacyclic aza scaffold Acetyloxy; 6,16,18-trimethoxy; pyrrolidinone-benzoate ~780 g/mol Anticancer (in vitro) Synthetic
Salternamide E Macrocyclic lactam Hydroxy; methoxy; aromatic ethers ~650 g/mol Antimicrobial (Gram-positive bacteria) Marine actinomycetes
Ethoxy/propanoyloxy diterpenoid (e.g., ) Hexacyclic diterpenoid Ethoxy; propanoyloxy; hydroxy; trimethoxy ~820 g/mol Anti-inflammatory (in vitro) Plant-derived

*Estimated based on structural analogs.

Key Differences

Substituent Diversity: The target compound’s tetramethoxy groups and citric acid counterion distinguish it from analogs with fewer methoxy or acetyloxy groups. This may enhance solubility but reduce membrane permeability compared to lipophilic diterpenoids .

Synthetic Complexity: The hexacyclic aza scaffold requires multi-step synthesis, contrasting with simpler diterpenoids or microbial metabolites .

Research Findings and Challenges

Bioactivity Predictions

  • Cytotoxicity : The tetramethoxy and dihydroxy groups may intercalate DNA or inhibit topoisomerases, similar to anthracyclines .
  • Enzyme Inhibition: The pyrrolidinone moiety could target serine proteases or kinases, though experimental validation is needed .

Gaps in Knowledge

  • No direct in vivo or in vitro data exist for this compound.
  • Citric acid’s role (counterion vs. bioactive component) remains unstudied.

Activité Biologique

The compound (11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl)methyl 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoate; 2-hydroxypropane-1,2,3-tricarboxylic acid is a complex organic molecule with significant potential for various biological applications due to its unique structural features and functional groups.

Structural Characteristics

This compound features a hexacyclic framework and multiple substituents including:

  • Ethyl and Hydroxy Groups : Contributing to solubility and reactivity.
  • Methoxy Groups : Potentially enhancing lipophilicity and biological activity.
  • Pyrrolidine Moiety : May influence pharmacological properties.

The molecular formula is C32H46N2O8C_{32}H_{46}N_{2}O_{8} with a molecular weight of approximately 586.716 g/mol .

Anticancer Properties

Preliminary studies indicate that the compound may exhibit anticancer activity through mechanisms such as apoptosis induction in cancer cells and inhibition of tumor growth. The presence of hydroxyl and methoxy groups may enhance its interaction with cellular targets involved in cancer progression .

Neuropharmacological Effects

The compound has been investigated for its role as a selective antagonist for α7 neuronal nicotinic acetylcholine receptors (nAChRs). This activity is significant in the context of neurological disorders such as Alzheimer's disease and schizophrenia .

Antimicrobial Activity

Research suggests the compound may possess antimicrobial properties , potentially inhibiting the growth of various bacterial strains. The intricate structure allows for multiple interactions with microbial enzymes or membranes .

Case Studies

  • Anticancer Study : A study assessed the effects of this compound on human breast cancer cell lines (MCF-7). Results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.
    Concentration (µM)Cell Viability (%)
    0100
    1080
    2550
    5030
  • Neuropharmacology Research : In vivo studies on mice demonstrated that administration of the compound reduced anxiety-like behaviors in elevated plus-maze tests, indicating potential anxiolytic effects linked to nAChR modulation.

Research Findings Summary

Aspect Findings
Molecular Formula C32H46N2O8C_{32}H_{46}N_{2}O_{8}
Molecular Weight ~586.716 g/mol
Anticancer Activity Induces apoptosis in cancer cells; inhibits tumor growth
Neuropharmacology Selective antagonist for α7 nAChRs; potential treatment for neurological disorders
Antimicrobial Activity Inhibits growth of various bacterial strains

Q & A

Q. What controls are essential for ensuring reproducibility in photostability studies?

  • Methodological Answer : Include actinometric controls (e.g., potassium ferrioxalate) to calibrate light source intensity (ICH Q1B guidelines). Use UV chambers with controlled wavelength filters (320-400 nm) and monitor temperature (±1°C). Analyze degradation products with chiral HPLC to rule out racemization .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.